molecular formula C19H31N7O6 B611631 Valine-valine-ganciclovir CAS No. 897937-73-4

Valine-valine-ganciclovir

Cat. No. B611631
CAS RN: 897937-73-4
M. Wt: 453.5
InChI Key: JZCILZBQRWUKME-SPOOISQMSA-N
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Description

Valine-valine-ganciclovir is a prodrug of ganciclovir . It is synthesized by the addition of a naturally occurring amino acid, L-valine, to aciclovir . This structural modification results in significant increases in systemic aciclovir plasma levels . It is used for the treatment of Cytomegaloviral infection in patients with HIV/AIDS and also for the treatment after organ transplantation .


Synthesis Analysis

The synthesis of valganciclovir follows the route for ganciclovir with the major modification being the differential protection of the dihydroxy-isopropoxy sidechain to allow for the selective introduction of the mono-valine ester prodrug moiety towards the end of the synthesis .


Molecular Structure Analysis

Valine-valine-ganciclovir has a molecular formula of C19H31N7O6 . It is chemically a 2-[(2-amino-6-oxo-6, 9-dihydro-3H-purin-9-yl) methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate derivative . It is also the L-valine ester of Ganciclovir .


Chemical Reactions Analysis

Valine-valine-ganciclovir is rapidly converted to ganciclovir by hepatic and intestinal esterases . Due to the hydrolysis of ester linkage, Valganciclovir converts into Ganciclovir .


Physical And Chemical Properties Analysis

Valganciclovir has a molecular weight of 354.362g/mole and the pKa value is found to be 7.6 . It is freely soluble in water and sparingly soluble in methanol .

Scientific Research Applications

  • Transscleral Drug Delivery to the Retina : Val-Val-GCV, along with other dipeptide monoester prodrugs of ganciclovir, has shown promise in treating ocular cytomegalovirus infections. These prodrugs demonstrate high enzymatic stability and affinity towards the retinal oligopeptide transport system, suggesting their potential effectiveness in episcleral administration for ocular CMV treatment (Kansara, Hao, & Mitra, 2007).

  • Pharmacokinetics in Liver Transplant Recipients : A study comparing valganciclovir (a related compound) with oral and intravenous ganciclovir in liver transplant recipients found that oral valganciclovir delivers systemic GCV exposure equivalent to standard oral or intravenous ganciclovir. This suggests the effectiveness of valganciclovir (and by extension, its derivatives like Val-Val-GCV) in CMV prophylaxis or treatment with once-daily oral dosing in transplant recipients (Pescovitz et al., 2000).

  • Vitreal Pharmacokinetics : Val-Val-GCV inhibited retinal uptake of a marker compound, suggesting it might be a substrate of the retinal peptide transport system. It has a rapid elimination rate from the vitreous chamber and generates higher retinal GCV concentrations than intravitreally administered GCV alone, indicating its potential as a candidate for in vivo evaluation against HCMV retinitis (Majumdar, Kansara, & Mitra, 2006).

  • Corneal Absorption and Anterior Chamber Pharmacokinetics : Studies on the corneal absorption of Val-Val-GCV compared to other prodrugs and GCV showed that it exhibited superior corneal absorption and bioavailability. This facilitated absorption might result from a combination of passive diffusion and peptide transporter-mediated transport across the corneal epithelium (Gunda, Hariharan, & Mitra, 2006).

  • Antiviral Activities and Physicochemical Properties : Val-Val-GCV and other diester prodrugs of GCV demonstrated excellent chemical stability, high aqueous solubility, and significantly enhanced antiviral potency against herpes viruses without increased cytotoxicity, suggesting their potential for improving therapeutic response (Patel, Trivedi, Luo, Zhu, Pal, Kern, & Mitra, 2005).

Mechanism of Action

The exact mechanism of increased absorption with valaciclovir is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O6/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29)/t11?,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCILZBQRWUKME-SPOOISQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154731995

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